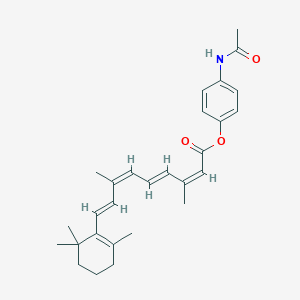

4-(Acetylamino)phenylretinoate

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-acetamidophenyl) (2Z,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H35NO3/c1-20(12-17-26-22(3)11-8-18-28(26,5)6)9-7-10-21(2)19-27(31)32-25-15-13-24(14-16-25)29-23(4)30/h7,9-10,12-17,19H,8,11,18H2,1-6H3,(H,29,30)/b10-7+,17-12+,20-9-,21-19- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQBHPDDJEMOJQA-GLKGMVBCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)OC2=CC=C(C=C2)NC(=O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=C\C=C\C(=C/C(=O)OC2=CC=C(C=C2)NC(=O)C)\C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H35NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103810-85-1 | |

| Record name | 4-(Acetylamino)phenylretinoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103810851 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthetic Methodologies and Chemical Biology Approaches

Strategies for the Synthesis of 4-(Acetylamino)phenylretinoate

The synthesis of this compound, an ester of retinoic acid, can be approached through several established chemical strategies. The primary method involves the direct esterification of all-trans-retinoic acid with 4-(acetylamino)phenol. This reaction typically requires the activation of the carboxylic acid group of retinoic acid to facilitate the nucleophilic attack by the hydroxyl group of 4-(acetylamino)phenol.

Common activating agents for this type of esterification include carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC), often in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). researchgate.net This method is widely used for the synthesis of various esters under mild conditions. Another approach involves the conversion of retinoic acid to a more reactive acyl chloride by treating it with reagents like thionyl chloride or oxalyl chloride. The resulting retinoyl chloride can then readily react with 4-(acetylamino)phenol to form the desired ester.

Alternatively, transesterification represents another viable synthetic route. This would involve reacting a simple ester of retinoic acid, such as methyl retinoate or ethyl retinoate, with 4-(acetylamino)phenol in the presence of a suitable catalyst. Chemoenzymatic strategies, employing lipases, have also been reported for the synthesis of other retinoid esters and could potentially be adapted for the production of this compound, offering a milder and more selective alternative to purely chemical methods. nih.gov

Precursor Design and Chemical Transformations for Retinoid Esters

The synthesis of retinoid esters like this compound relies on the availability of key precursors. The two primary building blocks for this specific compound are all-trans-retinoic acid and 4-(acetylamino)phenol (acetaminophen).

All-trans-retinoic acid can be synthesized through various routes, with the most common industrial methods involving the Wittig or Horner-Wadsworth-Emmons reactions to construct the polyene chain. A well-established synthetic pathway starts from β-ionone, which is a C13 ketone. Through a series of reactions, including chain elongation and functional group manipulations, the full C20 carbon skeleton of retinoic acid is assembled. e3s-conferences.org For instance, a Knoevenagel condensation of a C15 aldehyde derived from β-ionone with a suitable C5 building block can lead to the formation of the retinoic acid backbone. e3s-conferences.org

4-(Acetylamino)phenol is a widely available pharmaceutical compound. Its synthesis typically starts from phenol, which is nitrated to a mixture of ortho- and para-nitrophenol. The para-isomer is separated and then reduced to 4-aminophenol. Finally, acetylation of the amino group with acetic anhydride (B1165640) yields 4-(acetylamino)phenol. prepchem.com

The key chemical transformation in the synthesis of this compound from these precursors is the esterification reaction. As mentioned earlier, this can be achieved by activating the carboxylic acid of retinoic acid. The choice of coupling reagents and reaction conditions is crucial to ensure a good yield and to minimize potential side reactions, such as isomerization of the double bonds in the retinoid polyene chain.

Design of Analogs for Structure-Activity Relationship (SAR) Studies

The design and synthesis of analogs are fundamental to understanding the structure-activity relationships (SAR) of a parent compound. For this compound, SAR studies would aim to elucidate the structural features responsible for its biological activity and to potentially develop new compounds with improved properties. nih.govresearchgate.net Modifications can be systematically introduced to the three main parts of the molecule: the cyclohexenyl ring, the polyene side chain, and the 4-(acetylamino)phenyl moiety.

Table 1: Potential Modifications for SAR Studies of this compound

| Molecular Region | Potential Modifications | Rationale for Modification |

| Cyclohexenyl Ring | Introduction of gem-dimethyl groups at different positions, replacement with aromatic or heteroaromatic rings. | To explore the impact of the hydrophobic pocket on receptor binding and activity. nih.govmdpi.com |

| Polyene Side Chain | Alteration of double bond geometry (e.g., cis-isomers), introduction of conformational restrictions (e.g., cyclopropyl (B3062369) groups), replacement with more stable linkers (e.g., amide or ether bonds). | To investigate the importance of the chain's length, flexibility, and electronic properties for biological function. ouhsc.edu |

| 4-(Acetylamino)phenyl Moiety | Variation of the acyl group on the amine (e.g., different alkyl or aryl groups), modification of the substitution pattern on the phenyl ring, replacement of the phenyl ring with other aromatic or heterocyclic systems. | To assess the role of the terminal aromatic group and the hydrogen-bonding capabilities of the amide in receptor interaction and overall activity. nih.gov |

For example, analogs could be synthesized where the acetyl group is replaced with other acyl groups to probe the effect of lipophilicity and steric bulk at this position. The substitution pattern on the phenyl ring could also be altered to understand the electronic and steric requirements for activity. Furthermore, replacing the entire 4-(acetylamino)phenyl group with other aromatic or heteroaromatic structures could reveal the importance of this specific moiety for the compound's biological profile. ouhsc.edu The insights gained from such SAR studies are crucial for the rational design of novel retinoids with potentially enhanced therapeutic efficacy and reduced side effects. nih.govnih.gov

Molecular Mechanisms of Action and Retinoid Receptor Interactions

Retinoid Receptor Binding and Activation Profiles

The activity of 4-(Acetylamino)phenylretinoate is initiated by its binding to specific nuclear receptors, namely the Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs). wikipedia.orgnih.gov These receptors exist as three subtypes (α, β, and γ) each. wikipedia.orggenecards.org

Retinoic Acid Receptors are activated by retinoids such as all-trans-retinoic acid (ATRA). wikipedia.org Upon ligand binding, RARs undergo a conformational change that allows for the recruitment of coactivator proteins and subsequent gene transcription. wikipedia.orgresearchgate.net While detailed binding affinity and activation data for this compound across the three RAR isotypes (α, β, and γ) are not extensively documented in publicly available literature, its classification as a retinoid suggests it likely interacts with these receptors. For comparison, other synthetic retinoids have been shown to exhibit varying affinities for different RAR subtypes, which in turn dictates their specific biological effects. ijdvl.comrsc.org For example, the synthetic retinoid EC23 is a pan-agonist of RARs, while EC19 shows specificity for RARβ. rsc.org

Table 1: General Binding Characteristics of Retinoids with RARs

| Receptor Subtype | General Ligand(s) | Role in Transcriptional Regulation |

| RARα | All-trans-retinoic acid | Mediates cell differentiation and proliferation. drugbank.com |

| RARβ | All-trans-retinoic acid | Often associated with tumor suppression. |

| RARγ | All-trans-retinoic acid | Predominantly expressed in the skin and modulates epidermal differentiation. mdedge.com |

Retinoid X Receptors are unique among nuclear receptors as they can form homodimers (RXR/RXR) and are also the promiscuous heterodimerization partners for many other nuclear receptors. nih.goviomcworld.com While some retinoids like 9-cis-retinoic acid can directly bind to and activate RXRs, many synthetic retinoids exhibit selectivity for RARs. mdedge.com The specific binding profile of this compound with RXR subtypes (α, β, and γ) is not well-characterized in the available literature. RXRs play a crucial role as "master regulators" within the nuclear receptor superfamily due to their ability to form these essential partnerships. nih.gov

The primary mechanism of action for RARs involves forming a heterodimer with an RXR. wikipedia.orgmdedge.com This RAR/RXR heterodimer is the functional unit that binds to DNA. researchgate.netembopress.org The formation and stabilization of this complex are crucial for mediating the biological effects of RAR ligands. mdedge.com

RXRs also form heterodimers with other nuclear receptors, such as the Peroxisome Proliferator-Activated Receptors (PPARs). tocris.comnih.govembopress.org These RXR/PPAR heterodimers are key regulators of lipid metabolism and inflammation. frontiersin.orgnih.gov Ligands that activate either RXR or PPAR can modulate the activity of this complex. embopress.org Some synthetic RXR ligands, known as rexinoids, can activate RXR/PPAR heterodimers. tocris.com The ability of this compound to influence the formation or activity of RAR/RXR or PPAR/RXR heterodimers would be a key determinant of its pharmacological profile, though specific data on this is currently limited.

Table 2: Key Retinoid Receptor Heterodimeric Complexes

| Heterodimer | Primary Function | Activation |

| RAR/RXR | Regulation of cell growth, differentiation, and development. wikipedia.orgiomcworld.com | Activated by RAR-specific ligands; RXR is often a silent partner but its presence is obligatory. mdedge.com |

| PPAR/RXR | Control of lipid metabolism and inflammatory responses. frontiersin.orgnih.gov | Can be activated by either PPAR or RXR ligands (permissive heterodimer). embopress.orgembopress.org |

Interaction with Retinoid X Receptors (RXRs: α, β, γ)

Ligand-Induced Conformational Dynamics and Receptor Activation

The binding of a ligand to a nuclear receptor induces significant conformational changes in the receptor's structure. nih.govfrontiersin.orguq.edu.auchemrxiv.org This is a fundamental principle of nuclear receptor activation. frontiersin.org Specifically, ligand binding to the ligand-binding domain (LBD) of a receptor like RAR causes a repositioning of a region known as the activation function 2 (AF-2) helix. nih.gov This new conformation facilitates the dissociation of corepressor proteins and the recruitment of coactivator proteins, which are essential for initiating gene transcription. wikipedia.orgresearchgate.net While the precise conformational changes induced by this compound have not been specifically detailed, it is expected to follow this general mechanism of action to activate RAR/RXR heterodimers.

Transcriptional Regulation and Gene Expression Modulation

The ultimate effect of retinoid receptor activation is the modulation of target gene expression. researchgate.net This is achieved through the binding of the activated receptor complexes to specific DNA sequences known as hormone response elements. nih.gov

Activated RAR/RXR heterodimers bind to specific DNA sequences called Retinoic Acid Response Elements (RAREs) located in the promoter regions of target genes. wikipedia.orgresearchgate.netmdedge.com RAREs typically consist of direct repeats of the nucleotide sequence AGGTCA separated by a specific number of base pairs. researchgate.netnih.gov The binding of the RAR/RXR heterodimer to a RARE, along with the recruited coactivators, initiates the transcription of the downstream gene. researchgate.net

RXR homodimers, and some other RXR heterodimers, can bind to Retinoid X Response Elements (RXREs), which often have a different arrangement of the core sequence. nih.govmdpi.com The interaction of this compound-activated receptor complexes with specific RAREs and RXREs would determine its ultimate impact on cellular function, though the specific genes it regulates have not been fully elucidated in the available literature. The polarity of the RAR/RXR heterodimer on the RARE can also influence whether the complex acts as a transcriptional activator or repressor. mdpi.com

Table 3: DNA Response Elements for Retinoid Receptors

| Response Element | Bound Receptor Complex | Typical Function |

| RARE | RAR/RXR Heterodimer | Transcriptional activation or repression of retinoic acid target genes. researchgate.netmdpi.com |

| RXRE | RXR/RXR Homodimer, other RXR Heterodimers | Regulation of a diverse set of genes involved in various metabolic pathways. nih.govmdpi.com |

Mechanisms of Coregulator (Coactivator and Corepressor) Recruitment

The transcriptional activity of retinoid receptors, including Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs), is intricately modulated by their interaction with coregulatory proteins. nih.gov These interactions are fundamental to mediating the effects of retinoids. The binding of a ligand, such as a retinoid, to the ligand-binding domain (LBD) of an RAR-RXR heterodimer induces a significant conformational change in the receptor. researchgate.net This structural shift is the critical event that dictates whether the receptor complex will recruit coactivators to initiate gene transcription or bind to corepressors to silence it. researchgate.netportlandpress.com

In the absence of a ligand (the apo-state), the RAR-RXR heterodimer is typically bound to corepressor proteins. portlandpress.com The most well-characterized of these are the Nuclear Receptor Corepressor 1 (NCoR1) and Silencing Mediator for RAR and Thyroid Hormone Receptor (SMRT, also known as NCoR2). rupress.org These corepressors act as platforms to recruit a larger complex of proteins, including histone deacetylases (HDACs), which modify chromatin to create a condensed, transcriptionally inactive state. rupress.org

Upon agonist binding, the LBD of the RAR undergoes a conformational change that destabilizes its interaction with corepressors, leading to their dissociation. researchgate.net Simultaneously, this new conformation creates a binding surface that is favorable for the recruitment of coactivators. portlandpress.com A major family of coactivators is the p160/Steroid Receptor Coactivator (SRC) family, which includes SRC-1 (NCOA1), SRC-2 (TIF2/GRIP1), and SRC-3 (AIB1/RAC3). portlandpress.comnih.gov These coactivators often possess intrinsic histone acetyltransferase (HAT) activity or recruit other proteins with HAT activity, which acetylate histones, leading to a more relaxed chromatin structure that facilitates the assembly of the transcriptional machinery and subsequent gene expression. rupress.org

The interaction is highly dynamic. For instance, in RAR-RXR heterodimers, the RXR subunit is generally "subordinate," meaning it cannot independently recruit coactivators even when its own ligand (a rexinoid) is bound, unless the RAR subunit is also occupied by an agonist. researchgate.netnih.gov This ensures that signaling pathways remain distinct. nih.gov Synergy between RAR and RXR ligands can arise from the efficient recruitment of a single p160 coactivator that interacts with both subunits of the heterodimer. researchgate.net The degree of corepressor interaction is a crucial determinant that can be modulated by different classes of ligands, such as antagonists, which can influence whether coactivators can be recruited. portlandpress.com

Table 1: Key Coregulators in Retinoid Receptor Signaling

| Coregulator Type | Protein Name(s) | Function | Interacts with Receptor State |

|---|---|---|---|

| Corepressor | NCoR1, SMRT (NCoR2) | Recruit histone deacetylases (HDACs) to repress gene transcription. | Apo-receptor (unliganded) |

| Coactivator | SRC-1, TIF2, RAC3 (p160 family) | Recruit histone acetyltransferases (HATs) to activate gene transcription. | Holo-receptor (ligand-bound) |

Non-Genomic Signaling Pathways Mediated by Retinoids

Beyond the classical genomic pathway that involves direct regulation of gene transcription, retinoids can also elicit rapid biological responses through non-genomic signaling pathways. nih.gov These actions are too swift to be accounted for by the processes of transcription and translation and involve the modulation of intracellular signaling cascades. oup.com

Evidence indicates that retinoids, including all-trans-retinoic acid (ATRA) and synthetic analogs like Fenretinide (4-HPR), can activate kinase signaling pathways. oup.complos.org This non-genomic activity can be initiated by retinoid receptors (RARs) located outside the nucleus, potentially in the cytoplasm or at the plasma membrane. oup.comfrontiersin.org For example, ATRA has been shown to rapidly activate the Phosphatidylinositol-3-Kinase (PI3K)/Akt pathway in neuroblastoma cells. oup.com This activation occurs within minutes, is independent of new protein or RNA synthesis, and is mediated by classical RARs. oup.com The interaction between RAR and the p85α subunit of PI3K can be ligand-dependent and is a key step in this non-genomic cascade. nih.gov

Another critical non-genomic target is the mitogen-activated protein kinase (MAPK) pathway, particularly the extracellular signal-regulated kinases 1 and 2 (ERK1/2). nih.govworktribe.com Rapid phosphorylation and activation of ERK1/2 have been observed following retinoid treatment. worktribe.com Interestingly, the ability of a retinoid to activate genomic pathways does not always correlate with its capacity to trigger non-genomic responses, suggesting that these pathways can be independently regulated. worktribe.com Research indicates that for certain biological outcomes, such as promoting neurite outgrowth, the combined stimulation of both genomic and non-genomic pathways is necessary for a maximal response. worktribe.comacs.org

These rapid signaling events can, in turn, influence genomic actions. Kinases activated through non-genomic pathways can translocate to the nucleus and phosphorylate nuclear receptors, including RARs themselves, or other transcription-related proteins. frontiersin.orgplos.org This post-translational modification can alter the receptor's affinity for coregulators or DNA, thereby adding another layer of regulation to gene expression. plos.orgfrontiersin.org For instance, the phosphorylation of RARα can increase its affinity for components of the general transcription factor TFIIH, linking the initial non-genomic signal back to the transcriptional machinery. plos.org

Cellular and Biochemical Effects

Modulation of Cellular Proliferation and Differentiation Pathways

The transition between cellular proliferation and differentiation is a tightly regulated process crucial for normal development and tissue maintenance. embopress.org Disruptions in this balance are often implicated in various pathological conditions, including cancer. embopress.orgaging-us.com 4-APRE has demonstrated the ability to influence these fundamental cellular decisions.

Like other retinoids, 4-APRE's biological activity is mediated through its interaction with nuclear receptors. It actively binds to all three subtypes of retinoic acid receptors (RARs), but not retinoid X receptors (RXRs). nih.gov This selective binding initiates a cascade of transcriptional events that can alter the expression of genes involved in cell cycle control and differentiation programs.

One of the key pathways influenced by 4-APRE is the c-Jun transcriptional activity. By actively suppressing this activity, 4-APRE can lead to a reduction in the expression of matrix metalloproteinases (MMPs), such as MMP-1 and MMP-2. nih.gov This is significant as MMPs are known to be involved in tissue remodeling and cancer cell invasion. nih.gov

The interplay between proliferation and differentiation is often inverse; as cells differentiate and acquire specialized functions, they typically exit the cell cycle and cease to divide. telight.eu The influence of 4-APRE on RARs can steer cells towards a more differentiated state, thereby curbing uncontrolled proliferation. This is a critical aspect of its potential as an anti-tumor agent.

Induction of Apoptosis Mechanisms in Cellular Systems

Apoptosis, or programmed cell death, is a vital physiological process for eliminating damaged or unwanted cells, thereby preventing the development of diseases like cancer. aging-us.comgenome.jp A hallmark of many cancer cells is their ability to evade apoptosis, leading to unchecked proliferation. aging-us.com Research has shown that 4-APRE can effectively induce apoptosis in cancer cells.

In human colon cancer (HCT116) and lung cancer (A549) cells, 4-APRE has been shown to be more cytotoxic than retinoic acid (RA) and another derivative, 4-HPR, which is currently under clinical investigation. nih.gov This cytotoxic effect is mediated through the induction of apoptosis. nih.gov

The process of apoptosis induction by 4-APRE involves several key molecular events. Studies have observed DNA fragmentation and changes in nuclear morphology, classic signs of apoptosis, in cells treated with the compound. nih.gov Furthermore, it has been noted that 4-APRE can inhibit the activity of histone deacetylases (HDACs) to some extent. nih.gov While this inhibition is less potent than that of known HDAC inhibitors, it suggests a multi-faceted mechanism of action that contributes to its pro-apoptotic effects. nih.gov The induction of apoptosis is a key therapeutic strategy, and by activating this pathway, 4-APRE can overcome the resistance of cancer cells to cell death. aging-us.com

| Cell Line | Compound | Key Apoptotic Finding |

| HCT116 (Colon Cancer) | 4-APRE | Mediated by apoptosis, as suggested by DAPI staining and DNA fragmentation analysis. nih.gov |

| A549 (Lung Cancer) | 4-APRE | Demonstrated higher cytotoxicity compared to RA and 4-HPR. nih.gov |

Regulation of Cellular Metabolism via Retinoid Signaling

Retinoids, including 4-APRE, play a crucial role in regulating various aspects of cellular metabolism through their signaling pathways. mdpi.comresearchgate.net The metabolic effects of retinoids are largely mediated by the activation of RARs and their subsequent influence on gene expression. mdpi.com

Retinoid signaling is integral to processes such as lipid metabolism and energy homeostasis. mdpi.com The activation of RARs by ligands like 4-APRE can lead to the transcriptional regulation of genes involved in these pathways. While the direct metabolic effects of 4-APRE are still an area of active research, the known functions of retinoid signaling provide a framework for understanding its potential impact.

Retinoic acid, the active form of vitamin A, is known to regulate its own metabolism through a feedback mechanism, ensuring appropriate tissue levels. mdpi.com This involves the regulation of enzymes responsible for both the synthesis and catabolism of retinoic acid. mdpi.com It is plausible that 4-APRE, as a synthetic retinoid, could also influence these metabolic feedback loops, thereby modulating cellular responses.

Mechanisms of Melanin (B1238610) Production and Transfer Regulation in Pigmentary Cells

The color of human skin is primarily determined by the amount and distribution of melanin, a pigment produced by specialized cells called melanocytes. nih.gov The process of melanogenesis and the subsequent transfer of melanin to surrounding keratinocytes are complex and tightly regulated. mdpi.commdpi.com 4-APRE has been shown to influence these processes through various mechanisms.

Effects on Tyrosinase Activity

Tyrosinase is the key and rate-limiting enzyme in the synthesis of melanin. frontiersin.orgmdpi.com It catalyzes the initial steps of converting the amino acid tyrosine into melanin precursors. medicaljournals.se Therefore, inhibiting tyrosinase activity is a primary strategy for reducing melanin production. mdpi.comresearchgate.net While direct studies on 4-APRE's effect on tyrosinase are limited, the broader class of retinoids is known to influence melanogenesis. Some compounds can inhibit tyrosinase through various mechanisms, including competitive, non-competitive, or mixed-type inhibition. mdpi.comresearchgate.net

Influence on Melanosome Transfer Processes

Once synthesized, melanin is packaged into organelles called melanosomes, which are then transferred from melanocytes to the surrounding keratinocytes. mdpi.comnih.gov This transfer is a critical step in skin pigmentation. mdpi.com Several molecular players are involved in this process, including Rab proteins, which are involved in vesicle transport. nih.govmdpi.com The transfer can occur through different proposed mechanisms, such as cytophagocytosis of melanocyte dendrite tips or the shedding of melanosome-laden globules. mdpi.com Retinoids can influence the expression of molecules involved in these transfer processes, thereby modulating the distribution of melanin in the epidermis. For instance, they can affect the expression of protease-activated receptor-2 (PAR-2), which is known to facilitate the transfer process. nih.gov

Modulation of Keratinocyte Turnover

Keratinocytes are the most abundant cells in the epidermis and are the recipients of melanin from melanocytes. mdpi.com The rate at which these cells proliferate and differentiate, a process known as keratinocyte turnover, also plays a role in skin pigmentation. nih.gov By influencing the proliferation and differentiation of keratinocytes, retinoids can affect the distribution and eventual shedding of melanin-containing cells from the skin surface. An increased rate of keratinocyte turnover can lead to a more rapid loss of pigmented cells, contributing to a lighter skin tone.

| Process | Key Regulatory Molecules/Mechanisms | Potential Influence of 4-APRE |

| Tyrosinase Activity | Tyrosinase enzyme | Potential inhibition of enzyme activity, a common mechanism for retinoids. |

| Melanosome Transfer | Rab proteins, PAR-2 | Modulation of the expression of proteins involved in the transfer of melanosomes from melanocytes to keratinocytes. nih.govnih.gov |

| Keratinocyte Turnover | Cell cycle regulators | Influence on the proliferation and differentiation of keratinocytes, affecting the shedding of pigmented cells. |

Anti-Inflammatory Modulatory Mechanisms in Cellular Models

The synthetic retinoid 4-(Acetylamino)phenylretinoate, also known as Fenretinide or N-(4-hydroxyphenyl)retinamide (4-HPR), has demonstrated significant anti-inflammatory properties in various cellular models. nih.govmdpi.comtandfonline.com Its mechanisms of action are multifaceted, primarily involving the modulation of key inflammatory signaling pathways and the suppression of pro-inflammatory mediators. nih.govaacrjournals.orgplos.org

Modulation of the NF-κB Pathway

A primary mechanism by which this compound exerts its anti-inflammatory effects is through the inhibition of the nuclear factor-κB (NF-κB) signaling pathway. aacrjournals.orgnih.gov NF-κB is a critical transcription factor that regulates the expression of numerous genes involved in inflammation and immune responses. aacrjournals.orgnih.gov

Research has shown that 4-HPR can suppress both inducible and constitutive NF-κB activation. aacrjournals.orgnih.gov It achieves this by blocking the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This action is mediated through the inhibition of IκBα kinase (IKK) activation. aacrjournals.orgnih.gov The stabilization of IκBα prevents the nuclear translocation of the p65 subunit of NF-κB, thereby inhibiting the transcription of NF-κB target genes. aacrjournals.orgnih.gov Studies have demonstrated that 4-HPR suppresses NF-κB-dependent reporter gene expression induced by various stimuli, including tumor necrosis factor (TNF). aacrjournals.org

Downregulation of Pro-Inflammatory Gene Products

By inhibiting the NF-κB pathway, this compound effectively downregulates the expression of a wide array of NF-κB-regulated pro-inflammatory and pro-survival gene products. In cellular models, treatment with 4-HPR has been shown to abolish or reduce the expression of:

Pro-inflammatory Enzymes: Cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). nih.govtandfonline.comaacrjournals.org

Matrix Metalloproteinases: Matrix metalloproteinase-9 (MMP-9), which is involved in tissue remodeling during inflammation. aacrjournals.org

Cell Proliferation Regulators: Cyclin D1 and c-Myc. aacrjournals.orgoup.com

Anti-apoptotic Proteins: Including IAP1, Bfl-1/A1, Bcl-2, and cFLIP. aacrjournals.org

The table below summarizes the effect of this compound on key NF-κB regulated gene products in response to TNF stimulation in human cancer cell lines.

| Gene Product | Function in Inflammation & Cancer | Effect of this compound Treatment | Reference |

| COX-2 | Enzyme mediating prostaglandin (B15479496) synthesis in inflammation | Downregulation of expression | aacrjournals.org |

| MMP-9 | Enzyme involved in extracellular matrix degradation, facilitating cell invasion | Downregulation of expression | aacrjournals.org |

| Cyclin D1 | Regulates cell cycle progression | Downregulation of expression | aacrjournals.org |

| c-Myc | Transcription factor regulating cell proliferation | Downregulation of expression | aacrjournals.org |

| Bcl-2 | Anti-apoptotic protein promoting cell survival | Downregulation of expression | aacrjournals.org |

| VEGF | Growth factor promoting angiogenesis | Downregulation of expression | aacrjournals.org |

Modulation of Cytokine and Chemokine Production

In studies using RAW264.7 macrophage cells, 4-HPR dose-dependently reversed the LPS-induced production of:

Tumor Necrosis Factor-α (TNF-α) nih.govtandfonline.com

Interleukin-6 (IL-6) nih.govtandfonline.comnih.gov

Interleukin-1β (IL-1β) tandfonline.comnih.gov

Monocyte Chemoattractant Protein-1 (MCP-1) nih.gov

The table below details the inhibitory effect of this compound on the production of pro-inflammatory cytokines in LPS-stimulated RAW264.7 macrophages.

| Cytokine/Mediator | Cellular Model | Stimulus | Effect of this compound | Reference |

| TNF-α | RAW264.7 Macrophages | LPS | Dose-dependent reduction in production | nih.gov |

| IL-6 | RAW264.7 Macrophages | LPS | Dose-dependent reduction in production | nih.govnih.gov |

| IL-1β | RAW264.7 Macrophages | LPS | Decreased mRNA expression | tandfonline.comnih.gov |

| MCP-1 | RAW264.7 Macrophages | LPS | Dose-dependent reduction in production | nih.gov |

| iNOS | RAW264.7 Macrophages | LPS | Decreased expression and NO production | nih.gov |

| COX-2 | RAW264.7 Macrophages | A. actinomycetemcomitans | Attenuated mRNA expression | nih.gov |

Involvement of PPARγ and Other Pathways

The anti-inflammatory actions of this compound are also mediated through the activation of the peroxisome proliferator-activated receptor-gamma (PPARγ). nih.govtandfonline.com PPARγ is a nuclear receptor that plays a crucial role in regulating macrophage polarization and inflammation. tandfonline.com Studies have shown that 4-HPR increases the expression and activity of PPARγ in macrophages. nih.govtandfonline.com The anti-inflammatory effects of 4-HPR, including the suppression of pro-inflammatory cytokines and the promotion of an anti-inflammatory M2 macrophage phenotype, were significantly diminished by a PPARγ antagonist, confirming the involvement of this pathway. nih.govtandfonline.com

Furthermore, 4-HPR has been found to modulate the extracellular signal-regulated kinase (ERK) pathway. plos.org It can reduce the phosphorylation of ERK1/2, which is involved in the regulation of cytokine gene expression in macrophages. plos.org This retinoid also influences lipid metabolism by downregulating the production of the pro-inflammatory arachidonic acid and increasing the levels of the anti-inflammatory docosahexaenoic acid in macrophages. mdpi.commdpi.com

Pharmacology and Mechanisms of Resistance in Preclinical Contexts

Retinoid Metabolism and Intracellular Transport Mechanisms

The synthetic retinoid 4-(Acetylamino)phenylretinoate, also known as Fenretinide or 4-HPR, exhibits a distinct metabolic profile compared to naturally occurring retinoids like all-trans-retinoic acid (RA). nih.gov Unlike many other retinoids, 4-HPR is not stored in significant amounts in the liver, which may limit its potential for hepatotoxicity. ebm-journal.org The metabolism of 4-HPR is a critical determinant of its biological activity and can be influenced by the cellular environment.

In humans and various tumor cell lines, 4-HPR is metabolized to biologically active derivatives, a key one being 4-oxo-4-HPR. This conversion is facilitated by the cytochrome P450 enzyme CYP26A1. aacrjournals.org Interestingly, 4-HPR can induce the expression of CYP26A1, leading to an autoinduction of its own metabolism. aacrjournals.org This process might also impact the catabolism of endogenous RA, as 4-HPR can compete with RA for the same enzyme, potentially increasing RA's differentiating effects by inhibiting its breakdown. aacrjournals.org

The intracellular transport and concentration of retinoids are tightly regulated by a series of binding proteins. While all-trans-retinoic acid (RA) utilizes cellular retinoic acid-binding proteins (CRABP) I and II and cellular retinol-binding protein (CRBP) I for its transport and to modulate its intracellular concentration, 4-HPR has a low binding affinity for CRBP-I. aacrjournals.org However, 4-HPR has been shown to up-regulate CRBP-I expression. This upregulation could indirectly increase the intracellular concentration of retinol (B82714), as observed in breast cancer cells pretreated with 4-HPR. aacrjournals.org

The uptake and efflux of retinoids at the cellular level are mediated by specific receptors and transporters. For instance, the stimulated by retinoic acid 6 (STRA6) receptor is involved in the cellular uptake and efflux of retinol. news-medical.net While the direct interaction of 4-HPR with these transporters is an area of ongoing research, its influence on the expression of proteins like CRBP-I suggests an indirect role in modulating intracellular retinoid pools. aacrjournals.org

| Protein/Enzyme | Role in Retinoid Metabolism and Transport | Interaction with this compound | Reference |

| CYP26A1 | Oxidative metabolism of all-trans-retinoic acid (RA) and 4-HPR. | Metabolizes 4-HPR to 4-oxo-4-HPR. Expression is induced by 4-HPR. | aacrjournals.org |

| CRBP-I | Intracellular transport and regulation of retinol concentration. | Low binding affinity, but upregulates CRBP-I expression. | aacrjournals.org |

| CRABP I & II | Intracellular transport and regulation of RA concentration. | Modulated by RA; indirect effects by 4-HPR on RA metabolism may influence their function. | aacrjournals.org |

| STRA6 | Cellular uptake and efflux of retinol. | Direct interaction not fully elucidated, but influences intracellular retinoid pools. | news-medical.net |

Cellular Mechanisms of Acquired and Intrinsic Retinoid Resistance

Resistance to retinoid therapy, including to agents like 4-HPR, can be a significant challenge in clinical settings. This resistance can be either intrinsic, meaning the cancer cells are inherently non-responsive, or acquired, developing after an initial response to the treatment. nih.govmdpi.com The underlying mechanisms are multifaceted and can involve alterations at various levels of the retinoid signaling pathway.

Alterations in Retinoid Availability and Efflux Pathways

A primary mechanism of resistance involves limiting the intracellular concentration of the active drug. This can be achieved through several means:

Decreased Retinoid Uptake: Reduced expression or function of cellular uptake transporters can limit the entry of retinoids into the cancer cell. nih.gov

Increased Retinoid Catabolism: Overexpression of enzymes like cytochrome P450s, which are involved in the breakdown of retinoids, can lead to their rapid inactivation and reduced efficacy. nih.govjournalagent.com Chronic administration of retinoids like all-trans-retinoic acid (ATRA) can lead to an autoinduction of its own metabolism by cytochrome P450-dependent enzymes, resulting in lower plasma concentrations and contributing to resistance. journalagent.com

Active Drug Efflux: The upregulation of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1/ABCB1), is a well-established mechanism of multidrug resistance. mdpi.comoaepublish.com These transporters actively pump chemotherapeutic agents, including potentially retinoids, out of the cell, thereby reducing their intracellular concentration and cytotoxic effects. mdpi.com For example, in vitro studies have shown that inhibitors of P-glycoprotein can increase the cytotoxic potency of certain drugs in resistant cell lines. mdpi.com

| Mechanism | Description | Implication for 4-HPR | Reference |

| Decreased Uptake | Reduced function of cellular transporters limits retinoid entry. | A potential mechanism of intrinsic or acquired resistance. | nih.gov |

| Increased Catabolism | Overexpression of metabolic enzymes like CYP450s inactivates retinoids. | Autoinduction of CYP26A1 by 4-HPR could contribute to its own clearance. | aacrjournals.orgjournalagent.com |

| Drug Efflux | Upregulation of ABC transporters (e.g., P-glycoprotein) actively removes drugs from the cell. | A common mechanism of multidrug resistance that could confer resistance to 4-HPR. | mdpi.comoaepublish.com |

Dysregulation of Receptor Functionality and Transcriptional Complex Dynamics

The biological effects of many retinoids are mediated through their interaction with nuclear receptors, specifically the retinoic acid receptors (RARs) and retinoid X receptors (RXRs). nih.govnih.gov Dysregulation of these receptors and their associated transcriptional machinery is a key factor in retinoid resistance.

Altered Receptor Expression: Loss or downregulation of RAR expression, particularly RARβ, is frequently observed in various cancers and is associated with the early stages of carcinogenesis and a poor prognosis. biorxiv.orgwjgnet.com This loss of receptor expression can render cells insensitive to the differentiating and growth-inhibitory effects of retinoids that act through these receptors. wjgnet.com

Receptor Mutations: While less common, mutations within the RARs can alter their ligand-binding affinity or their ability to interact with DNA and other components of the transcriptional complex, leading to a loss of function. oaepublish.com

Dysfunctional Transcriptional Complexes: The formation of a functional transcriptional complex involves the heterodimerization of RARs and RXRs, and the recruitment of co-activator or co-repressor proteins. nih.gov Alterations in the expression or activity of these co-regulatory proteins can shift the balance from gene activation to repression, thereby contributing to retinoid resistance. nih.gov

Receptor-Independent Pathways: Notably, 4-HPR has been shown to mediate its biological actions, including the induction of apoptosis, through pathways that are independent of the classical RAR and RXR signaling. nih.govresearchgate.net It binds poorly to RARs and does not significantly activate retinoic acid response elements (RAREs). nih.gov This suggests that resistance mechanisms targeting the canonical retinoid receptors might be less effective against 4-HPR. However, resistance can still emerge through the modulation of these alternative, receptor-independent pathways. nih.gov For instance, pre-treatment with retinoic acid can induce resistance to fenretinide-induced apoptosis in some neuroblastoma cell lines by up-regulating Bcl-2 and inhibiting pro-apoptotic signaling pathways. ebi.ac.uk

The dynamic nature of transcription, characterized by fluctuations in gene expression over time, can also contribute to varied cellular responses to drug treatment, including the development of resistance. nki.nl The interplay between transcription factors, chromatin structure, and the transcriptional machinery can lead to stochastic gene expression, potentially allowing a subpopulation of cells to survive therapy and proliferate. nki.nl

| Mechanism | Description | Relevance to 4-HPR | Reference |

| Altered Receptor Expression | Downregulation or loss of RARs, particularly RARβ. | May be less critical for 4-HPR's direct effects due to its receptor-independent actions, but could impact overall cellular response to retinoids. | nih.govbiorxiv.orgwjgnet.com |

| Receptor Mutations | Genetic alterations in RARs affecting their function. | Less likely to be a primary resistance mechanism for 4-HPR given its poor receptor binding. | oaepublish.comnih.gov |

| Dysfunctional Transcriptional Complexes | Changes in co-activator/co-repressor balance. | Could indirectly affect cellular sensitivity by altering the expression of genes involved in apoptosis or drug metabolism. | nih.gov |

| Receptor-Independent Pathway Alterations | Modulation of pathways like apoptosis signaling (e.g., Bcl-2 upregulation). | A likely mechanism of acquired resistance to 4-HPR's cytotoxic effects. | nih.govebi.ac.uk |

| Transcriptional Dynamics | Stochastic gene expression leading to heterogeneous cellular responses. | Can contribute to the emergence of a resistant cell population. | nki.nl |

Preclinical Biological Evaluation and Mechanistic Efficacy Studies

In Vitro Cellular Assays for Functional Readouts

The anticancer potential of 4-(Acetylamino)phenylretinoate (also known as Fenretinide or 4-HPR) has been extensively evaluated through various in vitro cellular assays. These studies have consistently demonstrated its ability to inhibit the growth of cancer cells by inducing programmed cell death (apoptosis) and causing cell cycle arrest.

In studies using the human acute myelocytic leukemia cell line (NB-4), this compound was shown to be a potent inhibitor of cell proliferation and a strong inducer of apoptosis. ajmb.org Flow cytometry analysis confirmed that the compound effectively triggers programmed cell death. ajmb.org The primary mechanism of action involves a receptor-independent pathway that leads to an increase in signaling molecules like ceramide and the activation of caspases, which are key enzymes in the execution phase of apoptosis. nih.gov Specifically, the activation of executioner caspase-3 is a critical step in this process. nih.gov

Further mechanistic investigations revealed that this compound can also cause an increase in the S-phase population of the cell cycle in NB-4 cells, indicating an interruption in the normal cycle of cell division. ajmb.org Multiple distinct pathways, including the elevation of reactive oxygen species (ROS), contribute to the induction of apoptosis by this compound. nih.gov Assays that measure cell viability, cytotoxicity, and caspase activation concurrently provide a comprehensive understanding of the cellular responses to treatment. nuchemsciences.com The ability of a compound to induce apoptosis is a crucial indicator of its potential clinical efficacy as an anti-cancer drug. thermofisher.com

Table 1: Summary of In Vitro Effects of this compound

| Cell Line | Assay Type | Functional Readout | Key Mechanistic Findings |

|---|---|---|---|

| Acute Myelocytic Leukemia (NB-4) | MTT Assay | Inhibition of proliferation | Potent inhibitor of cell growth. ajmb.org |

| Acute Myelocytic Leukemia (NB-4) | Flow Cytometry | Induction of apoptosis | Strong inducer of programmed cell death. ajmb.org |

| Acute Myelocytic Leukemia (NB-4) | Cell Cycle Analysis | Cell cycle arrest | Increase in the S phase population. ajmb.org |

| Various Cancer Cells | Biochemical Assays | Apoptosis Induction | Mediated by increased ceramide and caspase-3 activation. nih.gov |

Investigations in In Vivo Animal Models for Mechanistic Elucidation

The efficacy of this compound observed in vitro has been further substantiated through investigations in various in vivo animal models. These models are crucial for understanding tumor biology and evaluating the therapeutic potential of anti-cancer agents in a more complex biological system. mdpi.com Commonly used models include patient-derived xenografts (PDXs), where human tumor tissue is implanted into immunodeficient mice, and genetically engineered mouse models (GEMMs). mdpi.comfrontiersin.org

In vivo models allow for the study of tumor growth, progression, and metastasis in a setting that partially mimics the human disease state. nih.gov For instance, the MMTV-PyMT model is frequently used in breast cancer research as it develops multifocal mammary adenocarcinomas that can metastasize, sharing features with human breast cancer progression. nih.gov While these models are invaluable, they have limitations, such as the low incidence of metastasis in some transgenic models, which can restrict their use for testing anti-metastatic therapies. nih.gov

Patient-derived orthotopic xenograft (PDOX) models, where the patient's tumor is implanted into the corresponding organ in the mouse, can more accurately simulate the evolution of human tumors. dovepress.com These advanced models, along with humanized mouse models that incorporate a human immune system, are critical for studying tumor-immune system interactions and for the preclinical evaluation of novel therapies. frontiersin.orgdovepress.com Studies using such models help to confirm the mechanisms identified in vitro, such as the inhibition of cell proliferation and induction of apoptosis within the tumor microenvironment. semanticscholar.org The analysis of xenografted tumors can reveal the in vivo effects of a compound on the tumor microenvironment, including processes like angiogenesis and immune cell infiltration. semanticscholar.org

Table 2: Overview of In Vivo Animal Models in Cancer Research

| Model Type | Description | Key Advantages |

|---|---|---|

| Patient-Derived Xenograft (PDX) | Implantation of patient tumor tissue into immunodeficient mice. dovepress.com | Retains original tumor histology, genetic features, and microenvironment. mdpi.comdovepress.com |

| Genetically Engineered Mouse Model (GEMM) | Mice genetically manipulated to overexpress an oncogene or lose a tumor suppressor. mdpi.com | Allows for the study of specific genetic drivers of cancer. nih.gov |

| Patient-Derived Orthotopic Xenograft (PDOX) | Implantation of patient tumor tissue into the corresponding organ of the animal. dovepress.com | More accurately simulates tumor evolution and the organ-specific microenvironment. dovepress.com |

Synergistic Mechanistic Interactions with Other Small Molecules in Experimental Systems

A key area of preclinical research is investigating the potential for synergistic interactions between this compound and other therapeutic agents. Combining drugs can enhance anti-tumor efficacy, overcome resistance, and potentially allow for lower doses, thereby reducing toxicity. The mechanisms underlying these synergistic effects often involve targeting multiple, complementary signaling pathways that are crucial for cancer cell survival and proliferation.

For example, many anti-cancer agents, like the natural compound Astragaloside-IV, exert their effects by modulating numerous cellular processes, including apoptosis, cell proliferation, invasion, and the tumor microenvironment. semanticscholar.org These effects are often mediated through complex signaling networks such as the PI3K/AKT/mTOR and MAPK/ERK pathways. semanticscholar.org

When this compound, which is known to induce apoptosis via ROS production and caspase activation, is combined with another agent that, for instance, inhibits a key survival pathway like PI3K/AKT, the result can be a significantly more potent anti-cancer effect than either agent could achieve alone. The synergistic interaction might stem from one agent sensitizing the cancer cells to the effects of the other. For instance, by inducing initial stress through ROS production, this compound could make cancer cells more vulnerable to a second agent that disrupts their ability to repair damage or sustain proliferation. The comprehensive study of these interactions in experimental systems is vital for designing effective combination therapies for clinical use.

Table 3: Mechanistic Basis for Synergistic Interactions in Cancer Therapy

| Interacting Mechanism | Signaling Pathway Example | Potential Synergistic Outcome |

|---|---|---|

| Induction of Apoptosis | Caspase Activation, ROS production nih.gov | Enhanced cell killing when combined with agents that block survival signals. |

| Inhibition of Proliferation | PI3K/AKT/mTOR pathway semanticscholar.org | Potent blockade of tumor growth and cell cycle progression. |

| Inhibition of Invasion & Metastasis | TGF-β signaling semanticscholar.org | Reduced potential for cancer to spread. |

Advanced Research Directions and Future Perspectives

Development of Highly Selective Retinoid Receptor Modulators

The biological effects of retinoids are mediated by two families of nuclear receptors: the retinoic acid receptors (RARs) and the retinoid X receptors (RXRs), each with several subtypes (α, β, γ). ontosight.ainih.gov These receptors function by forming heterodimers (RAR-RXR) or homodimers (RXR-RXR) that bind to DNA and regulate gene transcription. nih.gov The broad activity of many retinoids stems from their ability to activate multiple receptor pathways, which can lead to a wide range of effects and limit therapeutic specificity.

A significant future direction is the design and synthesis of novel analogs of 4-(Acetylamino)phenylretinoate that exhibit high selectivity for specific RAR or RXR subtypes. The development of receptor-selective agents could allow for the dissociation of desired therapeutic actions from unwanted side effects. For instance, a modulator could be engineered to selectively activate RXR homodimers without affecting RAR-RXR heterodimers, thereby triggering a specific subset of retinoid-responsive pathways. nih.gov Research into the structure-activity relationships of compounds like this compound is crucial for creating modulators that could, for example, offer enhanced neuroprotection or more targeted anti-cancer activity by focusing on a single receptor subtype. kcl-mrcdtp.com

| Research Goal | Approach | Potential Outcome |

|---|---|---|

| Enhance Therapeutic Specificity | Design analogs of this compound with modified structures. | Creation of modulators that bind selectively to specific RAR or RXR subtypes. |

| Reduce Off-Target Effects | Synthesize compounds that are selective for either RAR-RXR heterodimers or RXR-RXR homodimers. nih.gov | Isolate specific biological responses and minimize a broad, systemic impact. |

| Target Specific Diseases | Develop subtype-selective agonists or antagonists. | More effective treatments for conditions like cancer or neurodegenerative diseases with fewer side effects. kcl-mrcdtp.comiu.edu |

Application of Omics Technologies (Transcriptomics, Proteomics) for Comprehensive Pathway Elucidation

To fully understand the biological impact of this compound, researchers are looking to "omics" technologies. Transcriptomics, the study of the complete set of RNA transcripts, and proteomics, the study of the entire complement of proteins, offer a holistic view of the cellular response to a compound. frontiersin.orgnih.gov These approaches provide a more comprehensive molecular perspective than conventional methods. elifesciences.org

Future research will likely involve using high-throughput techniques like RNA-sequencing and mass spectrometry to map the global changes in gene and protein expression in cells treated with this compound. nih.gov This can uncover the full spectrum of signaling pathways modulated by the compound, potentially revealing novel mechanisms of action. Integrating transcriptomic and proteomic data is a powerful strategy to identify the most significantly affected biological processes and to construct detailed protein-protein interaction networks. elifesciences.orgnih.gov Such multi-omics studies can validate expected effects on retinoid pathways and may also uncover unexpected links to other processes, such as lipid metabolism or stress responses, providing a deeper understanding of the compound's function. nih.gov

| Omics Technology | Methodology | Objective |

|---|---|---|

| Transcriptomics | RNA-sequencing (RNA-seq) to profile all RNA molecules in a cell. nih.gov | Identify all genes whose expression is either increased or decreased by this compound. |

| Proteomics | Mass spectrometry-based techniques to identify and quantify all proteins. nih.gov | Determine how the compound alters the levels of functional proteins, including enzymes and structural proteins. |

| Multi-Omics Integration | Combining and correlating transcriptomic and proteomic datasets. elifesciences.orgmdpi.com | Build a comprehensive map of the cellular pathways and interaction networks regulated by the compound. |

Computational Modeling and Molecular Docking for Elucidating Ligand-Receptor Dynamics

Computational methods are becoming indispensable tools in drug discovery and mechanistic studies. asianjpr.com Molecular docking, a key computational technique, predicts how a ligand (like this compound) fits into the binding site of a protein receptor and estimates the strength of the interaction. scielo.org.mxnih.gov

In the context of this compound, molecular docking can be used to model its interaction with the ligand-binding domains of various RAR and RXR subtypes at an atomic level. scielo.org.mx These simulations can reveal the specific amino acid residues that are critical for binding and can help explain why the compound activates certain receptors. The output, often a set of possible binding poses ranked by energy, provides insights into the structural basis of its activity. scielo.org.mxnih.gov Furthermore, molecular dynamics simulations can be employed to validate the stability of the predicted ligand-protein complex over time. nih.gov This knowledge is invaluable for the rational design of new, more potent, or selective retinoid modulators, streamlining the discovery process. asianjpr.com

| Computational Technique | Description | Application to this compound |

|---|---|---|

| Molecular Docking | A computational simulation that predicts the preferred orientation and binding affinity of a ligand to a receptor. nih.gov | Visualize how this compound binds within the active sites of RAR and RXR subtypes. scielo.org.mx |

| Virtual Screening | Using docking to screen large libraries of compounds against a target protein. asianjpr.com | Identify new molecules with potentially better binding characteristics than this compound. |

| Molecular Dynamics (MD) Simulation | A computer simulation of how atoms and molecules move and interact over time. nih.gov | Assess the stability of the bond between this compound and its receptor target. |

Exploration of Novel Prodrug Strategies and Delivery Systems for Enhanced Mechanistic Study

A prodrug is an inactive or less active compound that is metabolized into its active form within the body. nih.gov This strategy can be used to improve a drug's properties. This compound itself can be considered a prodrug, as its ester linkage can be cleaved to release retinoic acid and a 4-acetamidophenyl group. ontosight.ai The exploration of novel prodrugs and advanced delivery systems represents a key area for future research.

Developing new prodrugs based on the this compound scaffold could offer controlled release of the active retinoid. nih.gov Additionally, the use of nanotechnology-based delivery systems, such as polymer-drug conjugates or nanoparticles, could enhance the compound's solubility, stability, and targeting efficiency. nih.gov For example, encapsulating this compound in nanoparticles could facilitate its delivery to specific tissues or cell types. Advanced systems, termed "ATTEMPTS" (Antibody Targeted, Triggered, Electrically Modified Prodrug-type Strategy), combine targeting, prodrug features, and a release mechanism to ensure the drug is activated only at the desired site, which would be highly beneficial for precise mechanistic studies in vivo. nih.gov

| Strategy | Description | Potential Advantage for Mechanistic Study |

|---|---|---|

| Novel Prodrug Design | Creating new derivatives that undergo bioconversion to an active retinoid. nih.gov | Offers controlled and sustained release of the active molecule, allowing for more precise study of its downstream effects. |

| Nanoparticle Encapsulation | Enclosing this compound within nano-sized carriers. nih.gov | Improves stability, bioavailability, and allows for targeted delivery to specific tissues or cells. |

| Targeted Delivery Systems | Conjugating the compound to a targeting moiety like an antibody (e.g., ATTEMPTS). nih.gov | Enables site-specific activation, reducing systemic exposure and allowing for the study of its mechanism in a localized context. |

Q & A

Q. What steps ensure reproducibility in this compound research across laboratories?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.